![molecular formula C24H18ClN3O B2896905 3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-91-2](/img/structure/B2896905.png)

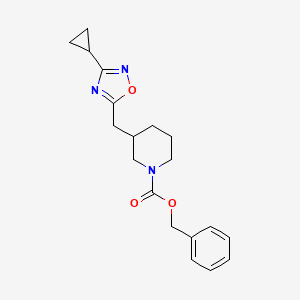

3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline and quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, anticancer, and antimicrobial activity .

Synthesis Analysis

The synthesis of quinazoline and its derivatives has been achieved through various established protocols. The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of quinazoline and quinazolinone derivatives has been elucidated using various techniques such as single-crystal X-ray diffraction, FT-IR, UV–visible, 1H NMR .Chemical Reactions Analysis

Quinazoline and quinazolinone compounds participate in both electrophilic and nucleophilic substitution reactions . They are also known to react with various reagents and undergo transformations .Physical and Chemical Properties Analysis

Quinazoline and quinazolinone derivatives have unique physical and chemical properties that contribute to their biological activities. These properties can be studied using various techniques such as density functional theory .Applications De Recherche Scientifique

Structural and Optical Properties

Research into the structural and optical properties of quinoline derivatives has shown significant potential. For instance, studies on thin films of related compounds reveal their nanocrystalline structure and optical characteristics, which could be crucial for applications in photonic devices, sensors, and advanced materials. The detailed analysis of their absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, as well as their electron transition types, underscores the compound's utility in optical and material science research (Zeyada, El-Nahass, & El-Shabaan, 2016).

Supramolecular Aggregation

The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines highlights the compound's significance in understanding molecular interactions and designing new materials with tailored properties. Research findings demonstrate that molecular modifications can dramatically influence the assembly and properties of the resulting structures, providing insights valuable for the development of novel supramolecular systems (Portilla et al., 2005).

Corrosion Inhibition

Quinoxaline derivatives, including those related to the compound , have been evaluated as corrosion inhibitors for metals in acidic media. Such studies are crucial for the development of more efficient and environmentally friendly corrosion protection strategies for industrial applications. Computational and electrochemical analyses confirm their effectiveness and offer a theoretical basis for their action, opening avenues for new corrosion inhibitor designs (Saraswat & Yadav, 2020).

Antimicrobial Activity

Some novel quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, by virtue of their structural complexity and chemical functionality, exhibit a range of activities against various bacterial and fungal strains. This line of research not only expands the chemical space of antimicrobial agents but also contributes to the fundamental understanding of structure-activity relationships in medicinal chemistry (El Mariah, 2009).

Mécanisme D'action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

A molecular docking study conducted on lm-ptr1, complexed with trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

The compound affects the biochemical pathways of the Leishmania and Plasmodium organisms, leading to their inhibition It is known that the compound has potent antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties that allow it to reach its targets and exert its effects .

Result of Action

The compound displays superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, the compound elicits better inhibition effects against Plasmodium berghei . These results suggest that the compound has potent antileishmanial and antimalarial effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O/c1-15-3-9-18(10-4-15)28-24-20-13-19(29-2)11-12-22(20)26-14-21(24)23(27-28)16-5-7-17(25)8-6-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJPSCNLCVPAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)

![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)

![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)

![2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2896833.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2896834.png)

![N-(1'-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2896845.png)